4,4-dioxo-1,5-dihydro-4λ6,1-benzothiazepin-2-one
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Overview
Description
4,4-dioxo-1,5-dihydro-4λ6,1-benzothiazepin-2-one is a heterocyclic compound that belongs to the benzothiazepine family This compound is characterized by a seven-membered ring containing nitrogen and sulfur atoms, with two keto groups at the 4-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,4-dioxo-1,5-dihydro-4λ6,1-benzothiazepin-2-one typically involves the condensation of 2-aminobenzenethiol with α-haloacetates or α-halocarboxylic acid esters. The reaction is usually carried out in the presence of a base such as sodium methoxide (MeONa) to facilitate the formation of the benzothiazepine ring .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach involves scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques.
Chemical Reactions Analysis
Types of Reactions
4,4-dioxo-1,5-dihydro-4λ6,1-benzothiazepin-2-one undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the keto groups to hydroxyl groups.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the benzothiazepine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Hydroxyl derivatives.
Substitution: Various substituted benzothiazepines depending on the reagents used.
Scientific Research Applications
4,4-dioxo-1,5-dihydro-4λ6,1-benzothiazepin-2-one has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial, antiviral, and anticancer activities.
Medicine: Explored as a candidate for developing new therapeutic agents, particularly for neurological disorders and cardiovascular diseases.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions
Mechanism of Action
The mechanism of action of 4,4-dioxo-1,5-dihydro-4λ6,1-benzothiazepin-2-one involves its interaction with specific molecular targets and pathways. For instance, it can act as an agonist or antagonist at certain receptors, such as serotonin receptors, and modulate the activity of enzymes like cyclooxygenase. The compound’s effects are mediated through its ability to bind to these targets and alter their function, leading to various biological responses .
Comparison with Similar Compounds
Similar Compounds
7-chloro-5-phenyl-1,5-dihydro-4,1-benzothiazepin-2 (3H)-one 4,4-dioxide: Similar structure but with a chlorine and phenyl group substitution.
1,2,4-benzothiadiazine-1,1-dioxide: Another heterocyclic compound with a different ring structure and biological activities.
Uniqueness
4,4-dioxo-1,5-dihydro-4λ6,1-benzothiazepin-2-one is unique due to its specific ring structure and the presence of two keto groups, which confer distinct chemical reactivity and biological activity. Its versatility in undergoing various chemical reactions and its potential therapeutic applications make it a valuable compound in scientific research .
Properties
IUPAC Name |
4,4-dioxo-1,5-dihydro-4λ6,1-benzothiazepin-2-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO3S/c11-9-6-14(12,13)5-7-3-1-2-4-8(7)10-9/h1-4H,5-6H2,(H,10,11) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MGKSYDZVBABYFF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=CC=CC=C2NC(=O)CS1(=O)=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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